REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=1[F:18].[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>C1COCC1>[F:18][C:8]1[CH:9]=[C:10]([O:13][C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:12][C:7]=1[B:19]([OH:24])[OH:20]
|
Name
|
|
Quantity
|
14.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC(F)(F)F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.88 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-98 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min. at −98° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −97° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −30° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Dilute hydrochloric acid (0.2 N, 15 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ethereal layers were extracted with dilute sodium hydroxide (0.02 N, 3×30 mL)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous extracts were cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined ethereal layers were then washed with water (15 mL) and brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC(F)(F)F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |